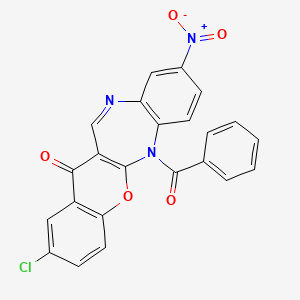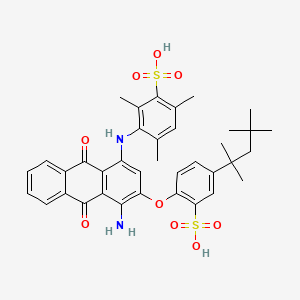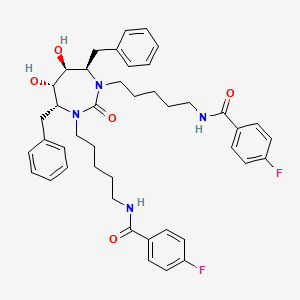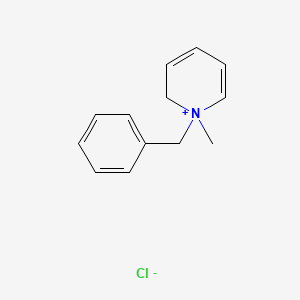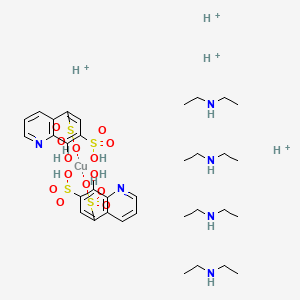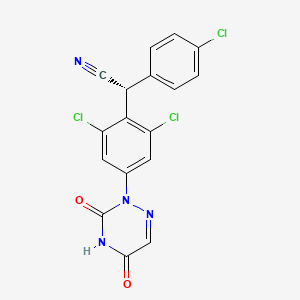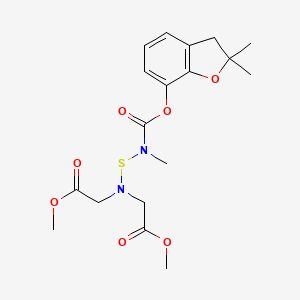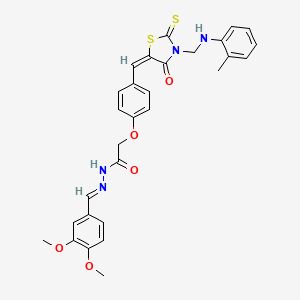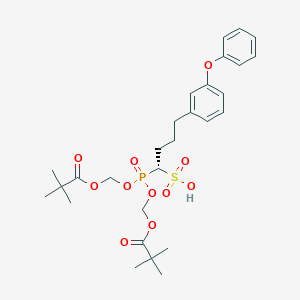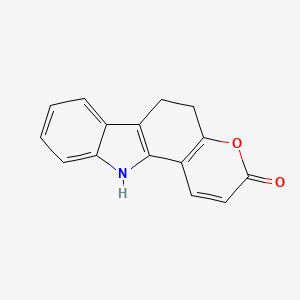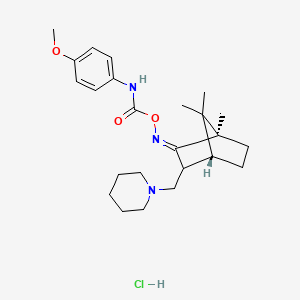
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound derived from camphor This compound is notable for its unique structure, which includes a piperidine ring and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. The starting material is camphor, which undergoes a series of chemical transformations to introduce the piperidine and oxime functionalities. Key steps include:
Formation of Piperidinomethyl Camphor: Camphor is reacted with piperidine in the presence of a suitable catalyst to form piperidinomethyl camphor.
Oxime Formation: The piperidinomethyl camphor is then treated with hydroxylamine to form the oxime derivative.
Methoxycarbaniloyl Group Introduction: The oxime is further reacted with p-methoxycarbaniloyl chloride to introduce the methoxycarbaniloyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Camphor Derivatives: Compounds like camphorsultam and camphorquinone share structural similarities with d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride.
Oxime Derivatives: Pralidoxime and obidoxime are well-known oxime compounds with medicinal applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an oxime group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
97670-16-1 |
|---|---|
Molecular Formula |
C24H36ClN3O3 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
[(Z)-[(1R,4R)-1,7,7-trimethyl-3-(piperidin-1-ylmethyl)-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H35N3O3.ClH/c1-23(2)20-12-13-24(23,3)21(19(20)16-27-14-6-5-7-15-27)26-30-22(28)25-17-8-10-18(29-4)11-9-17;/h8-11,19-20H,5-7,12-16H2,1-4H3,(H,25,28);1H/b26-21-;/t19?,20-,24+;/m1./s1 |
InChI Key |
YQQFECUMMDQROE-ROKVBAEOSA-N |
Isomeric SMILES |
C[C@@]1\2CC[C@@H](C1(C)C)C(/C2=N/OC(=O)NC3=CC=C(C=C3)OC)CN4CCCCC4.Cl |
Canonical SMILES |
CC1(C2CCC1(C(=NOC(=O)NC3=CC=C(C=C3)OC)C2CN4CCCCC4)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


